![molecular formula C16H18N2O3S2 B3016873 (Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 905681-11-0](/img/structure/B3016873.png)

(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, (Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate, is a derivative of thiazole, which is a heterocyclic compound that has found applications in various fields, including pharmaceuticals. Thiazole derivatives are particularly significant in the development of cephalosporin antibiotics, which are critical in combating bacterial infections .

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation and hydrolysis reactions. For instance, the synthesis of (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy]imino}-4-thiazoleacetic acid was achieved using allyl 2-(2-amino-4-thiazolyl)-2-syn-hydroxyiminoacetate and t-butyl bromoacetate as starting materials under specific conditions to yield a product with high purity . Similarly, esterification reactions are employed, as seen in the synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid S-benzothiazolyl thioester, which was synthesized with a yield of about 76% .

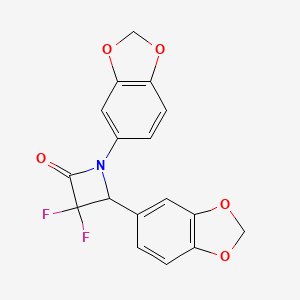

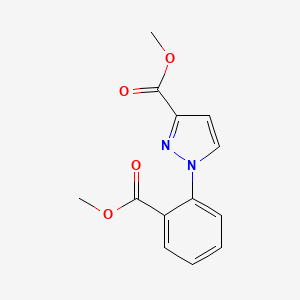

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The Z-configuration indicates the geometry of the double bond in the compound, which can influence the reactivity and interaction of the molecule with biological targets .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions, including cyclization, as demonstrated in the synthesis of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which under the influence of acetic anhydride, cyclize to form furan derivatives . Additionally, the synthesis of cephalosporin side chains involves skeletal rearrangement and selective O-methylation to achieve the desired Z-isomer .

Physical and Chemical Properties Analysis

The solubility of thiazole derivatives in various solvents is an important physical property that can affect their application and formulation. For example, the solubility of a related thiazole ester was determined in a range of alcohols and a mixture of acetonitrile and dichloromethane, providing valuable data for the compound's processing and use . The yield and purity of these compounds are critical for their practical application, especially in pharmaceuticals, where high purity is required for safety and efficacy .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

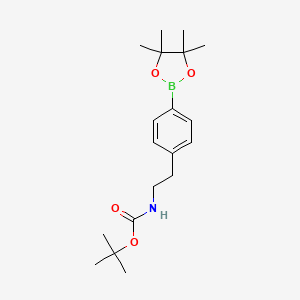

- Synthesis Techniques : This compound and related thiazolidines have been synthesized through various techniques. For instance, Badr et al. (1981) described the preparation of similar compounds from α-amino acid ethyl esters containing hydroxyl or mercapto groups by fusion with aromatic aldehydes, followed by dehydrogenation to yield corresponding oxazoles and thiazoles (Badr, Aly, Fahmy, & Mansour, 1981).

- Molecular Structures : Studies like those by Köysal et al. (2015) have focused on characterizing the molecular and crystal structure of similar compounds, using techniques like X-ray diffraction analysis (Köysal, Bülbül, Dege, Macit, & Alaman Agar, 2015).

Applications in Medicine and Biology

- Antifibrotic and Anticancer Activity : Kaminskyy et al. (2016) explored the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives. They identified several derivatives with high antifibrotic activity levels and confirmed their potential using various assays (Kaminskyy, Den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016).

- Antimicrobial Activity : PansareDattatraya and Devan (2015) synthesized a series of derivatives of a similar compound and evaluated their antimicrobial activity against various strains of bacteria. Some compounds showed good to moderate activity, comparable to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015).

Chemical Reactions and Transformations

- Solubility Studies : Song et al. (2010) determined the solubility of a related compound in various solvents, using a laser monitoring technique. This study is crucial for understanding the physical properties and potential applications of these compounds (Song, Qu, & Wang, 2010).

- Catalytic Applications : Jo et al. (2016) described the rhodium(III)-catalyzed C–H allylation of 2-arylbenzo[d]thiazoles, a process relevant for constructing allylated derivatives of compounds similar to the one (Jo, Han, Park, Choi, Han, Jeong, Lee, Kwak, Jung, & Kim, 2016).

Propiedades

IUPAC Name |

S-[2-[(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-4-8-18-13-7-6-12(21-5-2)9-14(13)23-16(18)17-15(20)10-22-11(3)19/h4,6-7,9H,1,5,8,10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKAGSBRRUPAAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)CSC(=O)C)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide](/img/structure/B3016790.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B3016793.png)

![(E)-N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3016795.png)

![4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3016802.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3016803.png)

![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B3016805.png)

![N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3016809.png)

![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B3016811.png)